diazanium;5-[(4-acetamido-2-sulfophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate
Description
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, also known as Acid Red 37, is a synthetic organic compound commonly used as a dye. It belongs to the azo dye family and is characterized by its vivid red color. This compound is widely utilized in various industries, including textiles, leather, and paper.
Properties
CAS No. |
302912-22-7 |
|---|---|
Molecular Formula |
C18H23N6O8S2+ |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
diazanium;5-[(4-acetamido-2-sulfophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2.2H3N/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);2*1H3/p+1 |
InChI Key |
OFRRHUJAJNSLAT-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate involves a diazotization reaction followed by azo coupling. The process typically starts with the nitration of naphthalene to produce 1-naphthol, which is then acetylated to form 4-acetylamino-1-naphthol. This intermediate undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-naphthol-6-sulfonic acid to produce the final azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure the formation of the desired product. The resulting dye is then purified through filtration and crystallization processes to obtain the final product in its disodium salt form.
Types of Reactions:
Oxidation: Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azo bond into a hydrazo bond, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are commonly used.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.
Reduced Derivatives: These include compounds with hydrazo bonds.
Substituted Derivatives: These include compounds with different substituents on the naphthalene ring.
Scientific Research Applications
Textile Industry
Dyeing and Printing:
Acid Red 37 is extensively used in the textile industry for dyeing wool, silk, and polyamide fibers. Its high lightfastness and vibrant red hue make it suitable for producing bright and durable colors in fabrics. The dye's ability to form stable complexes with metal ions enhances the color retention of dyed materials under various environmental conditions .
Synthesis of Other Dyes:
This compound serves as an important intermediate in the synthesis of other azo dyes. It can be coupled with various diazo compounds to create a range of colors and shades, expanding its utility beyond just a single dye .
Cosmetics
Colorant in Personal Care Products:
Due to its safety profile and vibrant color, Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is employed as a colorant in cosmetics and personal care products. It is used in formulations for lipsticks, blushes, and other makeup items where a stable red color is desired .
Analytical Chemistry
pH Indicator:
The compound exhibits pH-sensitive properties, making it useful as a pH indicator in various chemical analyses. Its color changes at different pH levels, allowing for visual monitoring of pH changes during reactions or processes .
Staining Agent:
In histology and microbiology, Acid Red 37 is used as a staining agent. It aids in the visualization of biological tissues under microscopy by providing contrast against cellular structures .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate in various applications:
Safety and Environmental Considerations
While Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is generally recognized as safe for use in various applications, it is essential to monitor its environmental impact due to potential toxicity associated with azo dyes. Regulatory frameworks are being established to assess and mitigate risks associated with the use of synthetic dyes in consumer products .
Mechanism of Action
The mechanism by which Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate exerts its effects involves its interaction with various molecular targets and pathways. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. The compound's ability to bind to specific receptors and enzymes makes it useful in various applications.
Comparison with Similar Compounds
Acid Red 1
Acid Red 18
Acid Red 88
Biological Activity
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, commonly known as C.I. Acid Red 37 , is an azo dye widely used in various applications, including textiles and food. This compound is notable for its vibrant color and potential biological activity, which has garnered interest in both industrial and research contexts. This article delves into the biological activity of C.I. Acid Red 37, summarizing key findings from diverse studies and presenting data tables to illustrate its effects.
- Molecular Formula : C18H17N4Na2O8S2
- CAS Number : 6360-07-2
- Molar Mass : 504.46 g/mol
- Solubility : Very soluble in water, forming a cherry red solution at room temperature .
| Property | Value |
|---|---|
| Molecular Weight | 504.46 g/mol |
| Solubility | 200 g/L in water at 100°C |
| Color in Aqueous Solution | Cherry red |
| Precipitation with HCl | Purple sauce color |
| Color Change with NaOH | Wine red |
Toxicological Studies
Research indicates that azo dyes, including C.I. Acid Red 37, can exhibit various toxicological effects. Studies have shown that exposure to high concentrations may lead to skin and eye irritation, as well as potential mutagenic effects. The compound's structure allows it to undergo metabolic reduction, leading to the formation of potentially harmful amines .
Case Studies
- Skin Sensitization : A study involving guinea pigs assessed the sensitization potential of C.I. Acid Red 37. The results indicated a moderate sensitization response, suggesting that the dye could cause allergic reactions upon dermal exposure .
- Aquatic Toxicity : An investigation into the environmental impact of C.I. Acid Red 37 revealed significant toxicity to aquatic organisms, particularly fish species. The dye's persistence in water systems raises concerns regarding its ecological effects .
- Carcinogenic Potential : Various studies have explored the carcinogenic potential of azo dyes. While C.I. Acid Red 37 has not been definitively classified as a carcinogen, its metabolites have shown mutagenic properties in bacterial assays, warranting further investigation into its long-term health effects .
The biological activity of C.I. Acid Red 37 is primarily attributed to its ability to interact with cellular components:
- Reactive Metabolites : Upon metabolic activation, the dye can form reactive metabolites that bind to DNA and proteins, potentially leading to cellular damage.
- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cytotoxicity and inflammation.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate?
- Methodology : The compound is synthesized via diazo coupling. Diazotize 4-amino-5-methoxy-2-methylbenzenesulfonic acid under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), then couple with 6-hydroxy-2-naphthalenesulfonic acid at pH 6–7. Purify via salting-out with NaCl/Na₂SO₄ and recrystallize from aqueous ethanol .
- Key Parameters : Monitor coupling efficiency via UV-Vis spectroscopy (λmax ~500 nm for azo bonds). Adjust pH to stabilize intermediates and minimize side reactions.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Techniques :
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and sulfonate/amino group signals.
- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to detect molecular ion peaks (e.g., m/z ~501.4 g/mol) .
- UV-Vis : Confirm λmax shifts in acidic/alkaline conditions due to azo bond protonation .
- Validation : Compare spectral data with computational simulations (e.g., DFT for NMR chemical shifts).
Q. What purification strategies are effective for removing unreacted intermediates?
- Methods :
- Membrane Filtration : Use nanofiltration (MWCO ~500 Da) to separate low-MW impurities.
- Ion-Exchange Chromatography : Exploit sulfonate groups’ affinity for cationic resins.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., variable λmax values) be resolved in studies of this compound?
- Root Cause : pH-dependent azo bond tautomerism (azo vs. hydrazone forms) or aggregation at high concentrations.
- Resolution :
- Conduct pH titrations (2–12) with UV-Vis monitoring.
- Use Job’s plot to assess stoichiometry of aggregation.
- Validate with DFT calculations for tautomeric energy barriers .
Q. What experimental designs optimize functionalization via substitution reactions (e.g., halogenation)?
- DOE Approach :
- Variables : Temperature (20–80°C), solvent polarity (water/DMF mixtures), and halogenating agent (e.g., NCS vs. Br₂).
- Response Metrics : Yield (HPLC), regioselectivity (NMR), and sulfonate group stability (FTIR).
- Case Study : Substitution at the amino group (position 6) requires buffered conditions (pH 7–8) to prevent azo bond cleavage .
Q. How do degradation pathways differ under oxidative vs. reductive conditions?
- Oxidative Degradation : Use H₂O₂/KMnO₄ to break azo bonds, forming sulfophenyl amines. Monitor via LC-MS for m/z ~230 (cleavage products) .
- Reductive Degradation : Apply Na₂S₂O₄/Zn/HCl to generate aromatic amines (e.g., 4-acetylamino-2-sulphoaniline). Quantify with GC-MS or derivatization (e.g., dansyl chloride for fluorescence detection).
Q. What computational methods predict solubility and aggregation behavior in aqueous systems?
- Tools :
- COSMO-RS : Simulate solvation free energy using sulfonate group descriptors.
- MD Simulations : Model aggregation thresholds (e.g., >1 mM in water) using GROMACS with CHARMM force fields.
- Validation : Compare with experimental dynamic light scattering (DLS) data .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility across studies?
- Factors :
- Counterion Effects : Na⁺ vs. K⁺ salts alter hydration shells.
- Purity : Residual NaCl/Na₂SO₄ from synthesis may inflate solubility measurements.
Q. Why do conflicting bioactivity results arise in cell-based assays?
- Variables :
- Cell Membrane Permeability : Sulfonate groups limit passive diffusion; use electroporation or liposomal delivery.
- Serum Protein Binding : Pre-incubate with BSA to assess competitive binding.
- Controls : Include azo dye analogs (e.g., sunset yellow) to isolate structure-activity relationships .
Methodological Tables
| Reaction Optimization | Conditions | Outcome |
|---|---|---|
| Diazotization | 0–5°C, pH 1.5 (HCl) | Stable diazonium intermediate |
| Coupling | pH 7.0, 25°C | Max yield (85%) |
| Halogenation | NCS, DMF/H₂O (1:1), 60°C | 6-position selectivity (90%) |
| Analytical Techniques | Application | Reference |
|---|---|---|
| ESI-MS (-ve mode) | Molecular ion confirmation | |
| pH-dependent UV-Vis | Tautomerism analysis | |
| Reverse-phase HPLC | Purity assessment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
